Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Overview
Description
Sodium palmitate-2,4,6,8,10,12,14,16-13C8: is a stable isotope-labeled fatty acid derivative of palmitic acid, where the carbon atoms at positions 2, 4, 6, 8, 10, 12, 14, and 16 are enriched with the isotope carbon-13. This compound is commonly used in scientific research for tracing and studying metabolic pathways.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis:
Industrial Production Methods: Large-scale production typically involves the use of isotopically enriched starting materials and controlled chemical reactions to ensure the incorporation of carbon-13 at the desired positions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can introduce different functional groups into the fatty acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is used as a tracer in metabolic studies to understand fatty acid metabolism and lipid biosynthesis. Biology: It is employed in studies involving cell membrane composition and function. Medicine: The compound is used in medical research to investigate the role of fatty acids in diseases such as obesity and diabetes. Industry: It is utilized in the development of lipid-based formulations and products.
Molecular Targets and Pathways Involved:
Fatty Acid Metabolism: The compound is metabolized through pathways such as beta-oxidation and fatty acid synthesis.
Cell Membrane Incorporation: It integrates into cell membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Sodium Palmitate: The non-labeled form of sodium palmitate.
Stable Isotope-Labeled Fatty Acids: Other fatty acids labeled with different isotopes (e.g., deuterium, carbon-14).
Uniqueness:
Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is unique due to its specific labeling pattern, which allows for precise tracing and analysis in metabolic studies.
Properties
IUPAC Name |
sodium;(2,4,6,8,10,12,14,16-13C8)hexadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKEBACDBNFAF-CZRUWCNSSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745647 | |
Record name | Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-50-5 | |
Record name | Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-50-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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